molecular formula C19H21N5O2 B6457160 1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2549008-41-3

1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No. B6457160
CAS RN: 2549008-41-3
M. Wt: 351.4 g/mol
InChI Key: IATIJINRBASWDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. They often involve multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on their exact structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. Factors such as molecular weight, polarity, and the presence of functional groups can all influence these properties .

Mechanism of Action

The mechanism of action of such compounds can vary widely, depending on their exact structure and the biological system in which they are acting .

Safety and Hazards

The safety and hazards associated with such compounds can vary widely, depending on their exact structure and the conditions under which they are used .

Future Directions

The future directions for research on such compounds could include further exploration of their synthesis, characterization of their physical and chemical properties, investigation of their biological activity, and evaluation of their potential applications in areas such as medicine or materials science .

properties

IUPAC Name

1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-7-10-20-18(21-14)22-11-8-15(9-12-22)23-13-17(25)24(19(23)26)16-5-3-2-4-6-16/h2-7,10,15H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATIJINRBASWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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